3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Overview
Description
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride , also known by its IUPAC name 3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride , is a chemical compound with the molecular formula C₁₀H₁₆N₄O·HCl . Its molecular weight is approximately 244.72 g/mol . This compound is synthesized for various purposes, including pharmaceutical research and development.
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the use of esters of 3-oxocarboxylic acid instead of aldehydes, resulting in a product containing four stereocenters. Additionally, the resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . The process may pass through a previously unknown isomer of 3,4,5,6-tetrahydropyridine .
Molecular Structure Analysis
The molecular structure of This compound consists of a piperidine ring with an amino group at the 4-position and a methyl group at the 1-position. The pyrazinone moiety is attached to the piperidine ring. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and stereochemistry of diastereoisomeric compounds, including those structurally related to 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride, have been a subject of study. Research by Casy and Jeffery (1972) explored the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and derived esters, providing insights into configurations and preferred conformations based on spectral characteristics (Casy & Jeffery, 1972). Furthermore, Bodanszky and Bodanszky (1994) detailed a methodology for blocking the α-carboxyl group of amino acids, highlighting a process that could be relevant for synthesizing ester hydrochlorides (Bodanszky & Bodanszky, 1994).
Potential Therapeutic Applications
Rayes et al. (2019) synthesized a series of compounds based on structural modifications of a model methyl ester with potential anticancer activity. This research underscores the importance of chemical modifications in developing compounds with enhanced therapeutic properties (Rayes et al., 2019). Another study by Li and Sha (2008) on the convenient synthesis of amino acid methyl ester hydrochlorides showcases methods compatible with various amino acids, potentially applicable for synthesizing derivatives of this compound (Li & Sha, 2008).
Research on Related Compounds
Investigations into the spatial structure of isomeric esters and the reactivity of related heterocyclic compounds have provided valuable knowledge on the chemical behavior and potential applications of these molecules. Studies by Turchin et al. (1969) and Golovin et al. (1978) delve into the spatial structures and reactivity of dimethyl esters and γ-amino alcohols, respectively, contributing to a broader understanding of the chemical properties that could influence the research applications of this compound (Turchin et al., 1969); (Golovin et al., 1978).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,10(14)15-3)8-13-6-4-9(12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPMBWVVBLFUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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